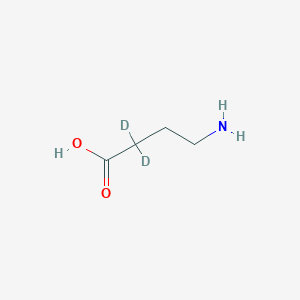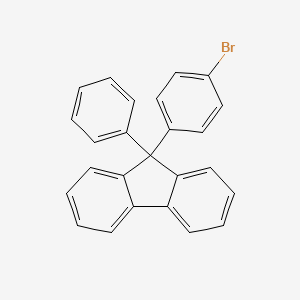
9-(4-Bromophenyl)-9-phenylfluorene
Übersicht
Beschreibung
“9-(4-Bromophenyl)-9-phenylfluorene” is a complex organic compound. It likely contains a fluorene backbone with phenyl and bromophenyl substituents. Compounds with similar structures often play important roles as intermediates for pharmaceuticals, organic synthesis, and organic light-emitting diodes (OLEDs) .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediates
9-(4-Bromophenyl)-9-phenylfluorene serves as an important intermediate in pharmaceutical research. It is utilized in the synthesis of various drugs, particularly those that involve carbazole structures. Carbazoles have a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties .
Organic Synthesis
This compound is also significant in the field of organic chemistry, where it is used as a building block for complex organic molecules. Its bromophenyl group is particularly reactive, allowing for further functionalization through cross-coupling reactions .
Organic Light-Emitting Diode (OLED) Development
In the development of OLEDs, 9-(4-Bromophenyl)-9-phenylfluorene is used as an intermediate for creating the light-emitting layers. OLED technology is used in displays for smartphones, TVs, and lighting systems due to its efficiency and high-quality color reproduction .
Material Science
The compound’s structural properties make it suitable for use in material science, especially in the creation of novel materials with specific optical or electronic properties. Its ability to form stable crystalline structures can be advantageous in developing new types of sensors or transistors .
Catalysis
Researchers utilize 9-(4-Bromophenyl)-9-phenylfluorene in catalysis studies. It can act as a ligand for transition metals, forming complexes that catalyze various chemical reactions, including those important in industrial processes .
Photovoltaic Applications
In photovoltaic research, this compound is explored for its potential use in solar cells. Its electronic properties may contribute to the development of more efficient energy conversion materials .
Fluorescent Probes
Due to its fluorescent properties, 9-(4-Bromophenyl)-9-phenylfluorene is used in the design of fluorescent probes. These probes are essential tools in biochemistry and molecular biology for studying cellular processes .
Nanotechnology
Lastly, the compound finds applications in nanotechnology. It can be used to synthesize nanoscale materials that have unique properties, such as increased reactivity or altered electrical conductivity, which are useful in various high-tech applications .
Eigenschaften
IUPAC Name |
9-(4-bromophenyl)-9-phenylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Br/c26-20-16-14-19(15-17-20)25(18-8-2-1-3-9-18)23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKRYIPMHLUQHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-Bromophenyl)-9-phenylfluorene | |
CAS RN |
937082-81-0 | |
| Record name | 9-(4-bromophenyl)-9-phenyl-9H-fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



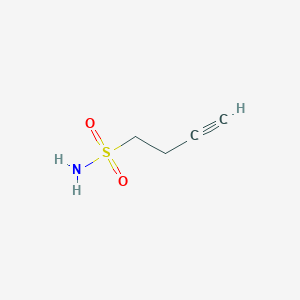

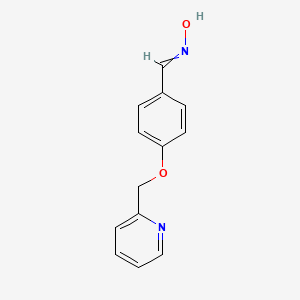
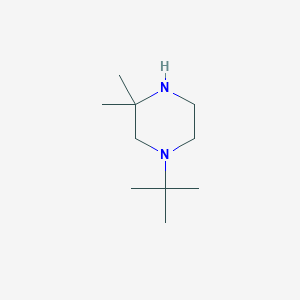
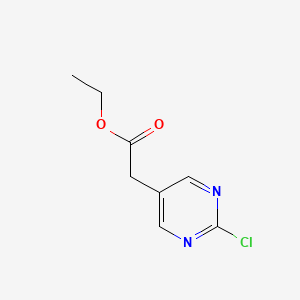


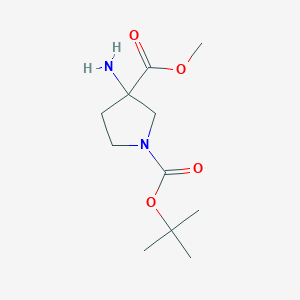
![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic Acid](/img/structure/B1374931.png)
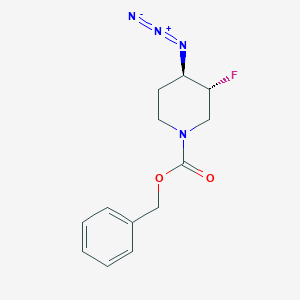
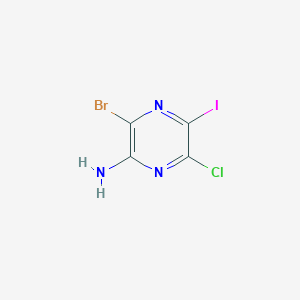
![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)
![Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1374939.png)
